3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3-CYCLOPROPYL-N~4~-(CYCLOPROPYLMETHYL)-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with cyclopropyl, cyclopropylmethyl, ethyl, and phenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-N~4~-(CYCLOPROPYLMETHYL)-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the functionalization of α-aminonicotinonitrile. This process includes the cycloaddition of benzyl methyl ketone into α-cyanocinnamonitrile in the presence of ammonium acetate, yielding α-aminopyridine . The α-aminopyridine is then subjected to various reactions, including cyclization with ethyl cyanoacetate, diethyl malonate, and malononitrile, to form the pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-N~4~-(CYCLOPROPYLMETHYL)-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl and phenyl groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous conditions with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-CYCLOPROPYL-N~4~-(CYCLOPROPYLMETHYL)-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as mitogen-activated protein kinases (MAPKs). The inhibition of MAPKs can lead to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis . The compound’s unique structure allows it to bind effectively to the active sites of these enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-{4-[(cyclopropylmethyl)carbamoyl]phenyl}-4-methylbenzamide
- N~3~-cyclopropyl-N~4~‘-(cyclopropylmethyl)-6-methylbiphenyl-3,4’-dicarboxamide
Uniqueness
3-CYCLOPROPYL-N~4~-(CYCLOPROPYLMETHYL)-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O/c1-2-16-12-18(22(27)23-13-14-8-9-14)19-20(15-10-11-15)25-26(21(19)24-16)17-6-4-3-5-7-17/h3-7,12,14-15H,2,8-11,13H2,1H3,(H,23,27) |
InChI Key |
DJHQTGJUZJIYDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)NCC5CC5 |
Origin of Product |
United States |
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